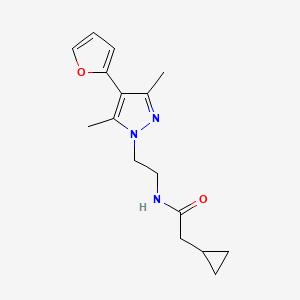
5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the research on related pyrazole derivatives can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, which includes the use of 5-methylpyrazol-3-amine . Similarly, Schiff base derivatives from 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and alkyl amines have been prepared, indicating the versatility of pyrazole compounds in forming various derivatives through reactions with amines . The synthesis of a Schiff base compound using a heterocyclic acylpyrazolone-based approach is another example of the synthetic routes available for such compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by the presence of hydrogen bonds, which can lead to the formation of complex sheets or chains in the crystal structure . The crystal structure of a related compound, 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one, supports the stabilization of the amine-one(I) tautomer through strong hydrogen bonding . This suggests that the molecular structure of this compound could also exhibit significant hydrogen bonding, potentially influencing its solid-state properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including displacement reactions with primary amines, sodium polysulfide, and sodium azide, leading to the formation of amines, disulfides, and triazoles, respectively . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the chemical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. For instance, the presence of a methylsulfanyl group in a triazole derivative has been shown to remain unchanged during synthesis, indicating the stability of certain substituents under specific conditions . The crystal structure and hydrogen bonding patterns can also affect the density and melting points of these compounds . Additionally, some pyrazole derivatives exhibit moderate anticancer activity, suggesting potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities of related compounds, it could potentially be involved in pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, or kinase signaling .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10(2)9-17-14(15)13(11(3)16-17)12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTIDSAYPGTWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516651-41-4 |
Source


|
| Record name | 3-methyl-1-(2-methylpropyl)-4-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)




![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)


![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
